2-Methyl-3-(2-pyridinyl)-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone class of compounds, which are characterized by a bicyclic heterocyclic system containing a pyrimidine ring fused to a benzene ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to bind to a wide range of biological targets [, ].
4(3H)-Quinazolinone, 2-methyl-3-(2-pyridyl)- is a heterocyclic compound belonging to the quinazolinone family, which is characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. This compound is of considerable interest in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structural formula can be represented as , indicating the presence of a methyl group and a pyridyl substituent at specific positions on the quinazolinone ring.
4(3H)-Quinazolinone derivatives are often synthesized from various precursors, including anthranilic acid and substituted anilines. The classification of this compound falls under the category of nitrogen-containing heterocycles, particularly quinazolines and their derivatives. Quinazolinones are recognized for their pharmacological relevance, with numerous compounds derived from this scaffold being investigated for therapeutic applications in treating various diseases .
The synthesis of 4(3H)-quinazolinone, 2-methyl-3-(2-pyridyl)- can be achieved through several methods:
The molecular structure of 4(3H)-quinazolinone, 2-methyl-3-(2-pyridyl)- features a fused ring system with distinct functional groups. The presence of the methyl group at position 2 and the pyridyl group at position 3 significantly influences its chemical behavior and biological activity.
4(3H)-quinazolinone derivatives undergo various chemical reactions that enhance their utility in medicinal chemistry:
The reactivity of this compound is influenced by electronic effects from both the methyl and pyridyl substituents, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like 4(3H)-quinazolinone, 2-methyl-3-(2-pyridyl)- typically involves interaction with specific biological targets:
Studies have demonstrated that certain derivatives exhibit significant binding affinity to targets such as kinases and G-protein coupled receptors.
4(3H)-quinazolinone derivatives are widely studied for their potential applications in:
The 4(3H)-quinazolinone scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. This core structure exhibits planar geometry and dipolar characteristics, enabling diverse non-covalent interactions with biological targets. The lactam group at C-4 provides a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H) site, while the N-3 position serves as a key site for derivatization. The 2-methyl-3-(2-pyridyl) substitution introduces steric and electronic modifications: the 2-methyl group enhances metabolic stability through steric hindrance, while the 2-pyridyl substituent at N-3 introduces a chelating moiety capable of coordinating metal ions and forming additional hydrogen bonds [1] [4].
Table 1: Key Structural Features of 2-Methyl-3-(2-Pyridyl)-4(3H)-Quinazolinone
Position | Substituent | Electronic Contribution | Biological Role |
---|---|---|---|
2 | Methyl | +I effect, electron-donating | Enhanced lipophilicity and metabolic stability |
3 | 2-Pyridyl | π-deficient heterocycle | Metal coordination, hydrogen bonding, target engagement |
4 | Carbonyl | Strong dipole moment | H-bond acceptor/donor; electrostatic interactions |
Fused benzene ring | - | Hydrophobic domain | Van der Waals interactions, π-stacking |
Spectroscopic analyses (FT-IR, NMR) confirm the tautomeric equilibrium between 4-hydroxyquinazoline and 4(3H)-quinazolinone forms, with the latter dominating in solid and solution states. The ¹³C-NMR spectrum exhibits characteristic signals: C-4 carbonyl at δ 160-165 ppm, C-2 at δ 155-160 ppm, and pyridyl carbons at δ 120-150 ppm [4]. Intramolecular hydrogen bonding between the pyridyl nitrogen and the N-H group further stabilizes the conformation, enhancing membrane permeability [4] [5].
The 2-methyl-3-(2-pyridyl) substitution pattern confers dual pharmacological advantages: antiviral potency against plant viruses (e.g., tobacco mosaic virus, TMV) and anticancer activity through kinase inhibition. Against TMV, derivatives with this motif exhibit EC₅₀ values of 18-32 μM by upregulating pathogenesis-related (PR) proteins PR-1a and PR-5. These proteins inhibit viral proliferation and cell-to-cell movement by enhancing defensive enzyme activity [2]. Molecular docking studies indicate that the 2-pyridyl group forms critical π-π stacking and hydrogen bonds with TMV coat proteins, while the methyl group optimizes hydrophobic pocket occupancy [2].
In oncology, this scaffold inhibits tyrosine kinase receptors (TKRs) overexpressed in breast, ovarian, colon, and prostate cancers. The 2-pyridyl moiety enables competitive ATP displacement at kinase catalytic sites, with IC₅₀ values of 7-31 μM against HepG2 and MCF-7 cell lines. Fused derivatives (e.g., imidazo[1,2-c]quinazolines) demonstrate enhanced activity by inducing conformational strain in target enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) [3] [6].
Table 2: Comparative Bioactivity of 2-Methyl-3-(2-Pyridyl)-4(3H)-Quinazolinone Derivatives
Biological Target | Derivative Structure | Key Mechanism | Potency Range |
---|---|---|---|
Tobacco Mosaic Virus (TMV) | III-31 analog | PR-1a/PR-5 upregulation | EC₅₀: 18-32 μM |
HepG2 liver cancer | Imidazoquinazoline 15 | TKR inhibition | IC₅₀: 10-29 μM |
MCF-7 breast cancer | Triazino[4,3-c]quinazoline 18 | DHFR inhibition | IC₅₀: 7-31 μM |
Hela cervical cancer | 3-methyl-6-(m-tolylamino) analog | Apoptosis induction | IC₅₀: 22 μM |
Quinazolinone chemistry originated in 1869 with Griess’ synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. The term "quinazoline" was formalized by Weddige in 1887, followed by Paal and Bush’s numbering system in 1889 [5] [6]. The 20th century witnessed seminal advances:
Table 3: Historical Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | First synthesis by Griess | Established core synthetic methodology |
1887 | Naming by Weddige | Formalized "quinazoline" nomenclature |
1951 | Methaqualone introduction | First CNS-active quinazolinone drug |
1952 | Febrifugine isolation | Validated natural product bioactivity |
2007 | Antiviral III-31 derivative (2,3-Cl substitution) | Demonstrated TMV inhibition via PR protein induction |
2014 | Imidazoquinazoline anticancer agents | Achieved IC₅₀ <10 μM against HepG2/MCF-7 |
2024 | DFT studies of 3-methyl-6-(m-tolylamino) analog | Rationalized electronic properties for activity optimization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2